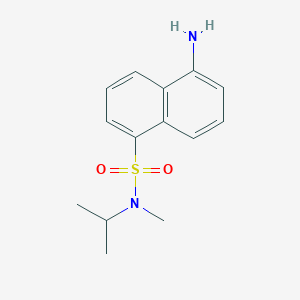
5-Amino-N-methyl-N-(propan-2-yl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-methyl-N-(propan-2-yl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a naphthalene moiety, which consists of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-methyl-N-(propan-2-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The naphthalene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.
Alkylation: The amino group is alkylated with isopropyl and methyl groups using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-methyl-N-(propan-2-yl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
5-Amino-N-methyl-N-(propan-2-yl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-methyl-N-(propan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methyl-N-(propan-2-yl)benzene-1-sulfonamide
- 5-Amino-2-methyl-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide
Uniqueness
5-Amino-N-methyl-N-(propan-2-yl)naphthalene-1-sulfonamide is unique due to its naphthalene moiety, which imparts distinct chemical properties compared to similar compounds with benzene rings. This uniqueness makes it valuable for specific applications where the naphthalene structure is advantageous.
Properties
CAS No. |
179955-56-7 |
|---|---|
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
5-amino-N-methyl-N-propan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)16(3)19(17,18)14-9-5-6-11-12(14)7-4-8-13(11)15/h4-10H,15H2,1-3H3 |
InChI Key |
HTRMUPQOOKZEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
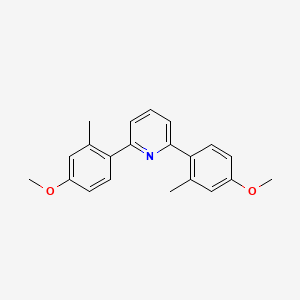

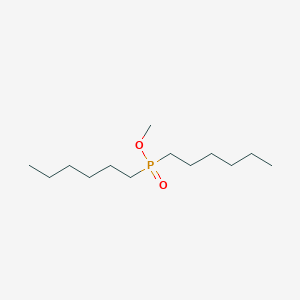
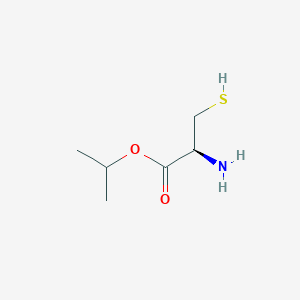
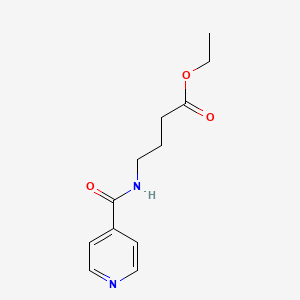
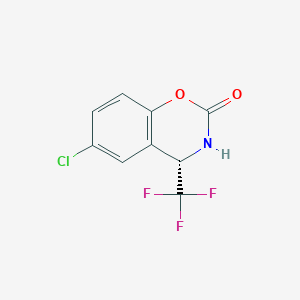
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
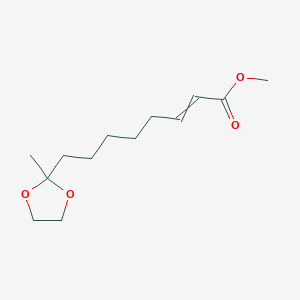
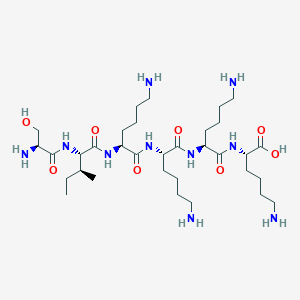
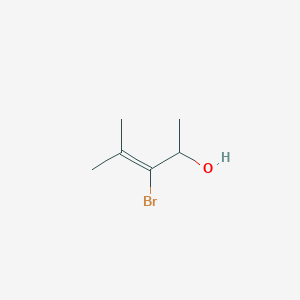
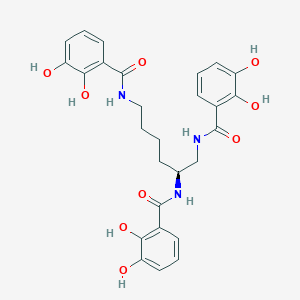
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

